N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with dichloro groups and a carboxamide group, along with a phenyl ring bearing a carbamoyl group.
Mechanism of Action
Target of Action
Similar compounds have been used in the production of pigment yellow 181, an extremely heat stable, very light-fast reddish yellow pigment .
Mode of Action
It’s worth noting that related compounds have been synthesized through a two-step reaction involving the preparation of an intermediate compound .
Biochemical Pathways
Related compounds have been used as biochemical reagents in life science related research .
Pharmacokinetics
A related compound has shown potential inhibitory effects against the main protease of sars-coronavirus-2 .
Result of Action
A related compound has shown the highest negative binding affinity among all standard drugs tested against the main protease of the sars-coronavirus-2 .
Action Environment
Related compounds have been noted for their heat stability and light-fastness, making them suitable for use in high or very high temperature environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dichloropyridine-3-carboxylic acid with 4-aminobenzamide under specific conditions to form the desired compound. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of more efficient catalysts, solvents, and reaction conditions. The process is designed to be scalable, ensuring that large quantities of the compound can be produced with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-nitrobenzamide: This compound is structurally similar but contains a nitro group instead of the dichloro groups.
N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide: This compound has a more complex structure with additional functional groups.
Uniqueness
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide is unique due to the presence of both dichloro and carbamoyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-5,6-dichloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-5-8(6-17-11(10)15)13(20)18-9-3-1-7(2-4-9)12(16)19/h1-6H,(H2,16,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGOOOKHTNCZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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